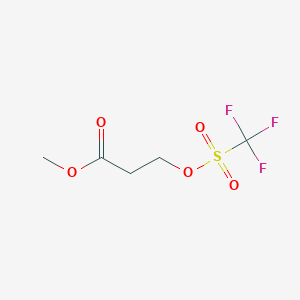
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate is an organic compound with the molecular formula C5H7F3O5S. It is a derivative of propanoic acid, where the hydroxyl group is replaced by a trifluoromethylsulfonyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate typically involves the reaction of methyl 3-hydroxypropanoate with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Methyl 3-hydroxypropanoate+Trifluoromethanesulfonyl chloride→Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium is used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of trifluoromethylated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate involves the formation of reactive intermediates that can participate in various chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound a good electrophile. This property allows it to react readily with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate
- Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate
- Methyl 3-(((trifluoromethyl)sulfanyl)propanoate
Uniqueness
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate is unique due to its specific trifluoromethylsulfonyl group, which imparts distinct chemical properties such as high reactivity and stability. This makes it a valuable reagent in organic synthesis and various scientific research applications. Its ability to undergo a wide range of chemical reactions further enhances its versatility compared to similar compounds.
Properties
Molecular Formula |
C5H7F3O5S |
|---|---|
Molecular Weight |
236.17 g/mol |
IUPAC Name |
methyl 3-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C5H7F3O5S/c1-12-4(9)2-3-13-14(10,11)5(6,7)8/h2-3H2,1H3 |
InChI Key |
NRCWPXIFTRHWTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


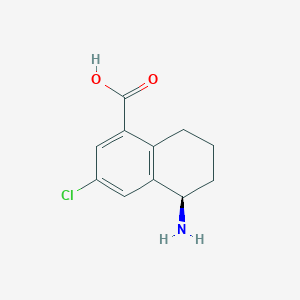
![N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)




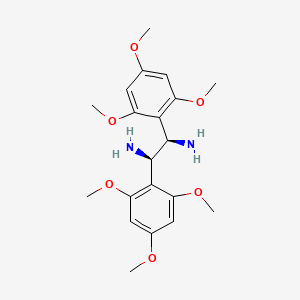

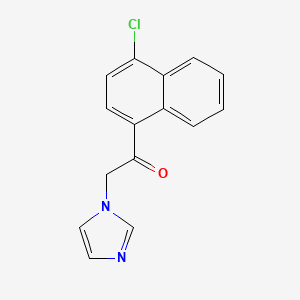
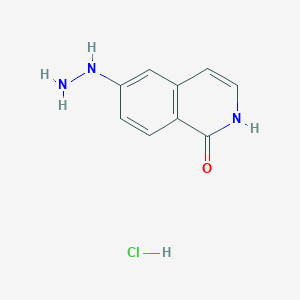
![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
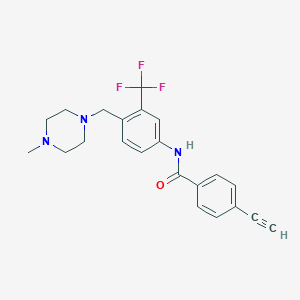
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)

